molecular formula C20H30ClN3OS B2407420 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride CAS No. 1216685-62-9

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2407420
CAS No.: 1216685-62-9
M. Wt: 395.99
InChI Key: FLBGLINBNCFRON-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C20H30ClN3OS and its molecular weight is 395.99. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]cyclohexanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3OS.ClH/c1-3-22(4-2)14-15-23(19(24)16-10-6-5-7-11-16)20-21-17-12-8-9-13-18(17)25-20;/h8-9,12-13,16H,3-7,10-11,14-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBGLINBNCFRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety linked to a cyclohexanecarboxamide via a diethylaminoethyl group. Its synthesis typically involves the reaction of benzo[d]thiazole derivatives with cyclohexanecarboxylic acid derivatives, followed by amination processes.

Table 1: Chemical Structure

ComponentStructure
Benzo[d]thiazoleBenzo[d]thiazole structure
Diethylaminoethyl groupDiethylaminoethyl structure
CyclohexanecarboxamideCyclohexanecarboxamide structure

Anticancer Activity

Research indicates that compounds similar to N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that related benzothiazole derivatives demonstrate significant cytotoxicity against A549 (lung), MCF7 (breast), and HT1080 (fibrosarcoma) cell lines.

  • Cytotoxicity Data :
    • A549 : IC50 values indicating effective inhibition.
    • MCF7 : Moderate to high inhibition rates.
    • HT1080 : Significant cytotoxic effects observed.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Several studies have evaluated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and various fungal strains.

  • Antimicrobial Efficacy :
    • Moderate inhibitory effects on bacterial growth.
    • Effective against certain fungal pathogens.

The proposed mechanisms for the biological activity of this compound include:

  • Topoisomerase Inhibition : Compounds in this class may inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels resulting in oxidative stress in target cells.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study published in RSC Advances demonstrated the synthesis of several benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide. The results indicated significant cytotoxicity against A549 and MCF7 cell lines, with IC50 values ranging from 5 to 20 μM for the most active compounds .

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, compounds structurally related to N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide were evaluated for their effects on Staphylococcus aureus. The results showed moderate inhibition at concentrations of 50-100 μg/mL .

Scientific Research Applications

Antimicrobial Activity

The thiazole ring structure is known for its broad-spectrum antimicrobial properties. Compounds containing thiazole derivatives have been shown to exhibit potent activity against various bacterial and fungal pathogens. Research indicates that the presence of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds by inhibiting bacterial lipid biosynthesis and other mechanisms.

Key Findings:

  • In vitro Studies : Compounds derived from thiazole, including those similar to N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride, demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Mechanism of Action : The antimicrobial action is attributed to the interference with cellular processes, such as disrupting cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. The thiazole moiety is often linked to cytotoxicity, making it a candidate for further development in cancer therapeutics.

Key Findings:

  • Cell Line Studies : In vitro tests showed that thiazole derivatives exhibited significant cytotoxic effects on breast cancer cell lines (e.g., MCF7), with some derivatives showing IC50 values in the low micromolar range .
  • Molecular Docking Studies : These studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation, indicating potential as an anticancer agent .

Neuroprotective Effects

Recent studies have highlighted the potential of compounds like this compound in neuroprotection, particularly in conditions like Alzheimer's disease.

Key Findings:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling which is beneficial in neurodegenerative diseases .
  • Molecular Interactions : Molecular dynamics simulations have indicated stable binding interactions with acetylcholinesterase, suggesting that these compounds could be developed as therapeutic agents for cognitive disorders .

Case Studies and Research Insights

  • Antimicrobial Screening :
    • A study evaluated various thiazole derivatives for their antimicrobial activity against resistant strains of Staphylococcus aureus and Candida species. Compounds similar to this compound showed promising results with minimum inhibitory concentrations significantly lower than standard antibiotics .
  • Anticancer Efficacy :
    • In a comparative study of several thiazole derivatives against breast cancer cell lines, compounds structurally related to this compound were highlighted for their ability to induce apoptosis in cancer cells through mitochondrial pathways .
  • Neuroprotective Mechanisms :
    • Research on acetylcholinesterase inhibitors demonstrated that certain thiazole derivatives could reduce cognitive decline in animal models of Alzheimer's disease, providing a basis for further exploration into their neuroprotective capabilities .

Q & A

Q. What are the common synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclohexanecarboxylic acid derivatives and benzothiazole intermediates. Key steps include:
  • Acylation : React cyclohexanecarbonyl chloride (derived from cyclohexanecarboxylic acid and thionyl chloride) with 2-aminobenzothiazole to form the amide core .
  • Alkylation : Introduce the diethylaminoethyl group using 2-(diethylamino)ethyl chloride under basic conditions (e.g., NaOCl in acetonitrile) .
  • Salt Formation : Treat the free base with hydrochloric acid to yield the hydrochloride salt.
    Optimization of solvent (ethanol or DMF) and temperature (reflux conditions) is critical for yield improvement .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:
  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., cyclohexane and benzothiazole signals) .
  • Infrared (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirm purity and stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., tautomerism or isomerism) for this compound?

  • Methodological Answer : Contradictions arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystal packing variations. Strategies include:
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., N–H⋯N interactions in thiazole derivatives) .
  • Variable-Temperature NMR : Monitor proton shifts to identify tautomeric states .
  • Computational Modeling : DFT calculations to predict stable conformers and compare with experimental data .

Q. What methodologies are employed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) using spectrophotometric methods (e.g., NADH oxidation rates) .
  • Antimicrobial Screening : Broth microdilution to determine MIC values against bacterial/fungal strains .
  • Cellular Uptake Studies : Fluorescence tagging or LC-MS to quantify intracellular concentrations .

Q. How can supramolecular interactions (e.g., cocrystal formation) influence the compound’s physicochemical properties?

  • Methodological Answer : Cocrystallization with hydrogen-bond donors (e.g., aminobenzothiazole) alters solubility and stability:
  • Solvent Evaporation : Recrystallize from methanol/ethanol to obtain cocrystals .
  • Thermal Analysis : DSC/TGA to assess melting points and decomposition profiles .
  • Dissolution Testing : Compare bioavailability of free base vs. cocrystal forms .

Q. What strategies optimize reaction conditions to improve synthetic yields?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance acylation efficiency .
  • Catalysis : Use trimethylaluminum or iodine to accelerate cyclization steps .
  • Workup Protocols : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure product .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • Methodological Answer :
  • Light/Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation .
  • pH Stability : Perform stability-indicating HPLC in buffered solutions (pH 1–12) to assess hydrolysis .
  • Solid-State Analysis : PXRD monitors crystallinity changes over time .

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